molecular formula C21H22ClN3OS B10965237 3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole

3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B10965237
M. Wt: 399.9 g/mol
InChI Key: YIVJRRDHKAZVFP-UHFFFAOYSA-N
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Description

3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. This intermediate is then reacted with 4-(cyclopentyloxy)benzaldehyde and 4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can lead to azide derivatives .

Scientific Research Applications

3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to involve disruption of cellular processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the cyclopentyloxy group, in particular, may influence its interaction with biological targets and its overall stability .

Properties

Molecular Formula

C21H22ClN3OS

Molecular Weight

399.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(4-cyclopentyloxyphenyl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C21H22ClN3OS/c1-25-20(15-10-12-18(13-11-15)26-17-7-3-4-8-17)23-24-21(25)27-14-16-6-2-5-9-19(16)22/h2,5-6,9-13,17H,3-4,7-8,14H2,1H3

InChI Key

YIVJRRDHKAZVFP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=C(C=C3)OC4CCCC4

Origin of Product

United States

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